molecular formula C18H17N3O3 B2680016 Benzofuran-2-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone CAS No. 2034480-50-5

Benzofuran-2-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone

Cat. No.: B2680016
CAS No.: 2034480-50-5
M. Wt: 323.352
InChI Key: JYWMAZUCKONGKC-UHFFFAOYSA-N
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Description

“Benzofuran-2-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone” is a compound with the molecular formula C18H17N3O3. Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .


Synthesis Analysis

The benzofuran-2-carboxamide structure was N-arylated and N-alkylated to include both N-phenyl and N-(3-(piperidin-1-yl)propyl substituents . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of this compound includes a benzofuran ring, a piperidin ring, and a pyridazin ring. The benzofuran-2-carboxamide structure was N-arylated and N-alkylated to include both N-phenyl and N-(3-(piperidin-1-yl)propyl substituents .


Chemical Reactions Analysis

The benzofuran-2-carboxamide structure was N-arylated and N-alkylated to include both N-phenyl and N-(3-(piperidin-1-yl)propyl substituents . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 323.352. More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthetic Approaches and Chemical Properties

Synthetic Methodologies

The synthesis of compounds related to Benzofuran-2-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone often involves complex organic reactions, including palladium-catalyzed tandem intramolecular Heck/Suzuki cross-coupling reactions. For instance, a selective CB2 receptor agonist was synthesized from 3-hydroxy-4-iodo benzoic acid in a multi-step process, showcasing the intricate synthetic routes employed in creating these compounds (Luo & Naguib, 2012).

Structural Analysis and Design

Research includes the structural characterization and theoretical calculations to understand the molecular configuration and electronic properties of Benzofuran derivatives. For example, detailed structural analysis through X-ray diffraction and computational methods provides insights into the molecular interactions and stability of these compounds (Karthik et al., 2021).

Biological Activities and Pharmacological Applications

Antimicrobial Activity

Some Benzofuran derivatives have been synthesized and evaluated for their antimicrobial properties. These studies often aim to develop new therapeutic agents that can combat resistant bacterial and fungal strains. For instance, compounds have shown variable and modest activity against selected strains, indicating the potential for further optimization and development as antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Receptor Ligand Development

Certain derivatives have been explored for their affinity towards biological receptors, such as CB1 and CB2 cannabinoid receptors, demonstrating the potential of this compound related compounds in the development of receptor-specific ligands. This research is critical for the discovery of novel therapeutic agents that target specific receptors for various diseases (Shim et al., 2002).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, benzofuran compounds in general have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Future Directions

Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development due to their wide range of biological and pharmacological applications . This suggests that there may be potential for future research and development involving “Benzofuran-2-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone” and similar compounds.

Properties

IUPAC Name

1-benzofuran-2-yl-(3-pyridazin-3-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c22-18(16-11-13-5-1-2-7-15(13)24-16)21-10-4-6-14(12-21)23-17-8-3-9-19-20-17/h1-3,5,7-9,11,14H,4,6,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWMAZUCKONGKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3O2)OC4=NN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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